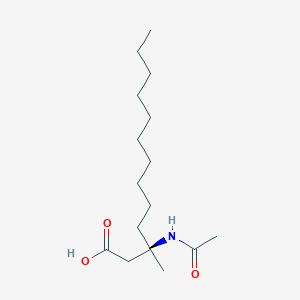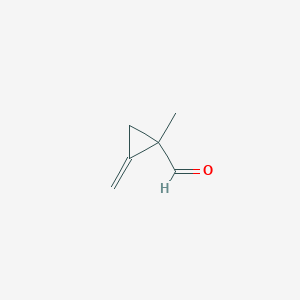
1-Methyl-2-methylidenecyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-methylidenecyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C6H8O It features a cyclopropane ring substituted with a methyl group and a methylene group, along with an aldehyde functional group
Preparation Methods
The synthesis of 1-Methyl-2-methylidenecyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable cyclopropane precursor with reagents that introduce the methyl and methylene groups, followed by oxidation to form the aldehyde group. Specific reaction conditions, such as the choice of catalysts and solvents, can significantly influence the yield and purity of the final product .
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-2-methylidenecyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-2-methylidenecyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Methyl-2-methylidenecyclopropane-1-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the presence of the aldehyde and methylene groups, which can participate in various organic transformations. The molecular targets and pathways involved in biological applications are less well-defined and require further research to elucidate .
Comparison with Similar Compounds
1-Methyl-2-methylidenecyclopropane-1-carbaldehyde can be compared with similar compounds such as methyl 2-methylidenecyclopropane-1-carboxylate. While both compounds feature a cyclopropane ring with similar substituents, the presence of different functional groups (aldehyde vs. carboxylate) leads to distinct chemical reactivities and applications. The aldehyde group in this compound makes it more reactive in oxidation and reduction reactions compared to its carboxylate counterpart .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the study of chemical and biological processes. Further research is needed to fully explore its applications and mechanisms of action.
Properties
CAS No. |
918403-05-1 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
1-methyl-2-methylidenecyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H8O/c1-5-3-6(5,2)4-7/h4H,1,3H2,2H3 |
InChI Key |
ACFILWRVSRCKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


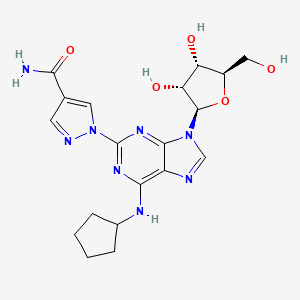

![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)
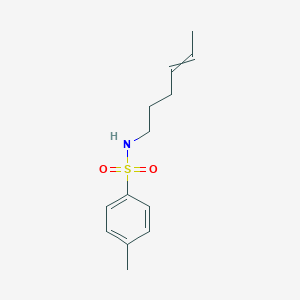
![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)
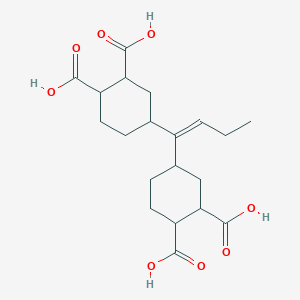

![2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-](/img/structure/B15171035.png)
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)
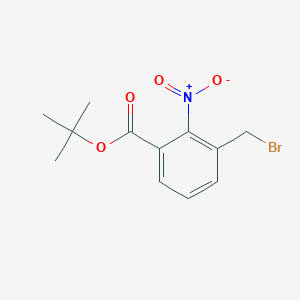
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)
